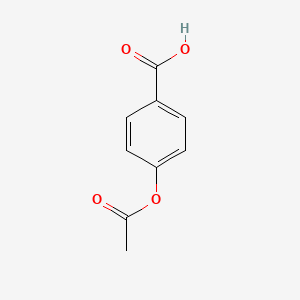

4-Acetoxybenzoic acid

Overview

Description

4-Acetoxybenzoic acid (C₉H₈O₄, molecular weight: 180.16 g/mol) is a para-substituted benzoic acid derivative characterized by an acetoxy group (-OAc) at the 4-position of the aromatic ring. It is a white crystalline solid with a melting point of 189–194°C . Synthesized via acetylation of 4-hydroxybenzoic acid using acetic anhydride in pyridine, it achieves yields exceeding 80% under optimized conditions .

Preparation Methods

Acid-Catalyzed Acetylation

Procedure and Reaction Conditions

The most common method for synthesizing 4-acetoxybenzoic acid involves the acetylation of 4-hydroxybenzoic acid using acetic anhydride under acidic conditions. As detailed in laboratory manuals, 2 grams of dry 4-hydroxybenzoic acid is combined with 3 mL of acetic anhydride and one drop of concentrated sulfuric acid in a conical flask. The mixture is warmed to 50–60°C for 15 minutes, cooled, and precipitated by adding 30 mL of water. The crude product is recrystallized from a hot ethanol-water solution, yielding needle-like crystals.

This method leverages sulfuric acid’s dual role as a catalyst and dehydrating agent, facilitating the nucleophilic attack of the phenolic oxygen on the acetyl group. The reaction proceeds via an intermediate oxonium ion, with acetic acid generated as a byproduct.

Pyridine-Catalyzed Synthesis

Patent Methodology

A patented method (CN102276454A) introduces pyridine as a catalyst, significantly improving yield and reducing byproducts. In this process, 4-hydroxybenzoic acid is reacted with a 1.2–1.5 molar excess of acetic anhydride at 80–85°C, with pyridine added dropwise to control exothermicity. The stepwise addition of reactants ensures gradual conversion to crystalline product, achieving a conversion rate exceeding 96%.

Mechanistic Insights

Pyridine acts as a nucleophilic catalyst, abstracting a proton from acetic anhydride to form a reactive acetyl pyridinium intermediate. This species acetylates the phenolic hydroxyl group more efficiently than acid catalysis alone, minimizing side reactions such as diacetylation or oxidation. The final product, washed to pH 3–4, exhibits a purity >99.5% by liquid chromatography and NMR.

Advantages Over Acid Catalysis

Comparative data from the patent highlight superior outcomes:

- Yield : 86–98% after recrystallization vs. unquantified but lower yields in acid methods.

- Purity : >99.5% vs. 185–191°C melting ranges (indicating minor impurities).

- Byproducts : Minimal vs. potential sulfonation or decomposition in acidic conditions.

Alternative Synthesis Approaches

Organic Syntheses Protocol

Organic Syntheses outlines a method using triethyloxonium tetrafluoroborate to acetylate 4-hydroxybenzoic acid in dichloromethane. This approach avoids aqueous conditions, instead employing a two-phase system with hydrochloric acid extraction to isolate the product. While yields reach 90%, the requirement for specialized reagents like triethyloxonium salts limits its practicality for routine use.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxybenzoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxybenzoic acid and acetic acid.

Substitution Reactions: The acetoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: While the benzene ring is relatively stable, the carboxylic acid group can participate in redox reactions under specific conditions

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed

Major Products:

Hydrolysis: 4-Hydroxybenzoic acid and acetic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

4-Acetoxybenzoic acid is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of various drugs. Its derivatives are known for their biological activities, including anti-inflammatory and analgesic properties.

Case Study: Synthesis of Salicylic Acid Derivatives

- Objective: To synthesize salicylic acid derivatives using 4-ABA as a precursor.

- Method: The acetylation of salicylic acid can be achieved via the reaction of 4-ABA with acetic anhydride.

- Outcome: The resulting compounds demonstrated enhanced anti-inflammatory activity compared to their parent compounds.

Material Science

In material science, 4-ABA is used as a monomer in the production of polymers that exhibit unique thermal and mechanical properties.

Case Study: Polymer Production

- Objective: To investigate the properties of polymers derived from this compound.

- Method: The polymerization process involves using 4-ABA to create thermoplastic elastomers.

- Outcome: The resulting materials showed improved flexibility and resistance to solvents, making them suitable for applications in coatings and adhesives.

Organic Synthesis

This compound serves as a key intermediate in various organic synthesis processes, particularly in the synthesis of esters and other aromatic compounds.

Case Study: Esterification Reactions

- Objective: To explore the efficiency of 4-ABA in esterification reactions.

- Method: Reacting 4-ABA with alcohols under acidic conditions to form esters.

- Outcome: High yields of esters were obtained, demonstrating the utility of 4-ABA in synthetic organic chemistry.

Solubility and Chemical Properties

Understanding the solubility and chemical properties of this compound is crucial for its application in different solvents and environments.

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | Low |

| Ethanol | Moderate |

| Acetone | High |

| Chloroform | Very High |

This table summarizes the solubility characteristics of 4-ABA, indicating its versatility in various organic solvents, which is essential for its application in synthesis and formulation processes.

Environmental Considerations

The production processes involving this compound need to consider environmental impacts. Methods such as using renewable feedstocks or green chemistry principles are being explored to minimize waste and enhance sustainability.

Case Study: Green Synthesis Approaches

- Objective: To develop eco-friendly methods for synthesizing 4-ABA.

- Method: Utilizing biocatalysts for acetylation reactions.

- Outcome: Reduced by-products and lower energy consumption were achieved compared to traditional methods.

Mechanism of Action

The mechanism of action of 4-acetoxybenzoic acid involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and 4-hydroxybenzoic acid, which can further interact with biological pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

The table below compares 4-acetoxybenzoic acid with acetylsalicylic acid, 5-acetylsalicylic acid, and other benzoic acid derivatives:

Key Observations:

- Acidity : The pKa of this compound (4.34) is higher than acetylsalicylic acid (3.50) and 5-acetylsalicylic acid (3.04), indicating weaker acidity. This is attributed to the electron-withdrawing effect of the acetyl group in the ortho (acetylsalicylic acid) and meta (5-acetylsalicylic acid) positions, which stabilizes the deprotonated carboxylate more effectively than the para-substituted acetoxy group .

- Thermal Stability : The higher melting point of this compound compared to acetylsalicylic acid reflects stronger intermolecular interactions (e.g., hydrogen bonding and dipole-dipole forces) due to its para-substitution pattern .

Thermodynamic and Solubility Parameters

| Compound | ΔsG⁰ (kJ/mol) | Ksp (Solubility Product) | Solubility in DMF (Λm, S/cm) |

|---|---|---|---|

| This compound | 22.9* | 1.2 × 10⁻⁴ | <10 |

| Acetylsalicylic acid | 22.9† | 3.5 × 10⁻⁴ | <10 |

| 5-Acetylsalicylic acid | N/A | 5.8 × 10⁻⁴ | <10 |

*Apparent ΔsG⁰ derived from van ’t Hoff equation .

†Discrepancy exists between experimental and van ’t Hoff-derived values .

- Solubility : All three acetylated benzoic acids exhibit low molar conductance (Λm) in DMF due to ion-pair formation rather than free ion dissociation .

- Gibbs Free Energy : The similar ΔsG⁰ values suggest comparable solubility thermodynamics, though experimental methods (e.g., direct vs. van ’t Hoff) introduce variability .

Reactivity in Polymerization

This compound is a critical monomer in ATSP synthesis. Its reactivity contrasts with other monomers:

- Mechanism: In copolymerizations with 6-acetoxy-2-naphthoic acid, this compound shifts the reaction mechanism from acidolysis to phenolysis, enhancing thermal stability in the resulting polymer .

Biological Activity

4-Acetoxybenzoic acid (4-ABA) is an aromatic compound with significant biological activity, primarily noted for its roles in various biochemical processes and potential therapeutic applications. This article explores the biological properties of 4-ABA, including its mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, characterized by an acetoxy group at the para position relative to the carboxylic acid group. Its molecular formula is , and it has a melting point of 190-194 °C . The compound's structure contributes to its solubility and reactivity, making it a valuable intermediate in organic synthesis.

1. Antimicrobial Properties

Research has indicated that 4-ABA possesses antimicrobial activity against various pathogens. In particular, studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in treating infections. The compound's ability to disrupt microbial cell membranes may underlie this activity.

2. Antioxidant Activity

4-ABA has been shown to exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is significant in preventing cellular damage associated with aging and various diseases. The antioxidant mechanisms involve scavenging free radicals and enhancing the body's natural defense systems.

3. Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, including neurolysin and angiotensin-converting enzyme (ACE). Such inhibition can have implications for managing conditions like hypertension and neurodegenerative diseases. The specific interactions at the molecular level are still under investigation but are believed to involve competitive inhibition mechanisms .

Case Study 1: Anticancer Activity

A study investigated the effects of 4-ABA on cancer cell lines, revealing that it can induce apoptosis in certain types of cancer cells while exhibiting low toxicity towards normal cells. This selective cytotoxicity makes it a candidate for further development as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another research highlighted the neuroprotective effects of 4-ABA in models of neurodegeneration. The compound was found to reduce neuronal death and improve cognitive function in animal models, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Comparative Biological Activities

To better understand the biological activity of this compound, a comparison with other benzoic acid derivatives is provided below:

| Compound | Antimicrobial Activity | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| 3-Chloro-4-methoxybenzoic acid | High | Moderate | Yes |

| 2-Hydroxybenzoic acid | Low | High | No |

Future Directions

The diverse biological activities of this compound suggest numerous avenues for future research:

- Pharmacological Development : Further studies are needed to explore its potential as a drug candidate, particularly in oncology and neurology.

- Mechanistic Studies : Understanding the detailed mechanisms through which 4-ABA exerts its effects will aid in optimizing its therapeutic applications.

- Formulation Research : Investigating suitable formulations for enhancing bioavailability and efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis and purification protocols for 4-acetoxybenzoic acid?

- Methodology :

- Synthesis : React 4-hydroxybenzoic acid with acetic anhydride in the presence of concentrated sulfuric acid (acid catalysis) at 50–60°C for 15 minutes. Precipitation is induced by adding water, followed by filtration .

- Purification : Recrystallize the crude product using a hot ethanol-water solvent system. Cooling yields needle-like crystals. Purity is confirmed via melting point analysis (150–200°C) and thin-layer chromatography (TLC) with Rf value comparison .

- Key Tests :

- Chemical tests : Bromine water (phenol detection) for starting material; hydroxamic acid and bicarbonate tests (ester/carboxylic acid detection) for the product .

Q. How can researchers assess the purity of synthesized this compound?

- Analytical Techniques :

- TLC : Compare Rf values of the product and starting material. A single spot indicates purity. Polarities can be inferred from solvent migration distances .

- Melting Point : A sharp melting range (e.g., 150–200°C) confirms crystallinity and absence of impurities .

Advanced Research Questions

Q. How should researchers resolve contradictions in solubility data for this compound in ethanol?

- Context : Static and dynamic methods yield discrepancies (e.g., 0.002489 vs. 0.002193 mole fraction at 298.15 K, >10% difference) .

- Methodological Recommendations :

- Internal Consistency Checks : Fit data to the modified Apelblat equation (Eq. 8) to validate temperature-dependent trends. Static methods are more consistent for ethanol systems .

- Error Mitigation : Report temperature control (±0.01 K) and solvent purity (HPLC-grade ethanol) to reduce variability .

- Data Table :

| Method | Solubility (x₁) at 298.15 K | MRD* (%) |

|---|---|---|

| Static | 0.002489 | 2.5 |

| Dynamic | 0.002193 | 3.8 |

| *Mean Relative Deviation |

Q. What advanced techniques characterize host-guest interactions between this compound and β-cyclodextrin?

- Experimental Design :

- Thermodynamic Studies : Use isothermal titration calorimetry (ITC) to measure binding constants in water and DMF. Compare with aspirin analogs to assess steric effects of the acetoxy group .

- Spectroscopic Analysis : IR and NMR spectroscopy to detect conformational changes in β-cyclodextrin upon encapsulation .

Q. How does the polymerization kinetics of this compound inform material science applications?

- Mechanistic Insights :

- Thermal Polycondensation : Monitor reaction rates under inert atmospheres. Activation energy (Eₐ) can be derived from Arrhenius plots .

- Surface Analysis : IR spectroscopy of chemisorbed monolayers on oxidized aluminum reveals orientation and packing density, critical for designing polymer coatings .

- Key Findings :

- Poly(4-hydroxybenzoate) crystals exhibit anisotropic thermal conductivity, relevant for high-performance polymers .

Q. Methodological Best Practices

Q. What statistical approaches are recommended for analyzing clustered solubility or polymerization data?

- Data Handling :

- Cluster-Adjusted Models : Use mixed-effects regression to account for nested data (e.g., multiple solvents or temperatures) .

- Uncertainty Quantification : Report CV% (coefficient of variation) for within-study (WS) and between-study (BS) reproducibility .

Q. How can structural analogs (e.g., 4-hydroxybenzoic acid) inform computational modeling of this compound?

- Computational Strategies :

Properties

IUPAC Name |

4-acetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBUZIKSJGRBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38356-38-6 | |

| Record name | Benzoic acid, 4-(acetyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38356-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1062334 | |

| Record name | 4-Acetoxy benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-34-8 | |

| Record name | p-Acetoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ACETOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(acetyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Acetoxy benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetoxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L73XP7H9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.